(R)-Olacaftor, also known as VX-440, is a next-generation compound designed to correct the misfolding of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for chloride ion transport in epithelial tissues. This compound is primarily utilized in the treatment of cystic fibrosis, particularly in patients with specific mutations in the CFTR gene. The development of (R)-Olacaftor represents a significant advancement in the pharmacological management of cystic fibrosis, aiming to enhance the functional expression of the CFTR protein at the cell surface.
(R)-Olacaftor was developed by Vertex Pharmaceuticals and is part of a class of medications known as CFTR correctors. It has been approved for clinical use in combination therapies for cystic fibrosis, particularly alongside ivacaftor and tezacaftor, to improve therapeutic outcomes for patients with various CFTR mutations .
The synthesis of (R)-Olacaftor involves several complex organic chemistry techniques. The initial steps typically include the preparation of key intermediates through reactions such as Friedel-Crafts acylation and various oxidation processes.
Technical Details:
(R)-Olacaftor possesses a complex molecular structure characterized by multiple functional groups that contribute to its efficacy as a CFTR corrector. Its chemical formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms within its framework.
(R)-Olacaftor undergoes several key chemical reactions during its synthesis and therapeutic action:
Technical Details:
(R)-Olacaftor acts by binding to misfolded forms of the CFTR protein, promoting their proper folding and allowing them to reach the cell surface where they can function effectively as chloride channels. This action increases chloride ion transport across epithelial membranes, alleviating symptoms associated with cystic fibrosis.
Relevant data from studies indicate that (R)-Olacaftor maintains its structural integrity under physiological conditions, which is crucial for its therapeutic efficacy .
(R)-Olacaftor is primarily used in clinical settings for treating cystic fibrosis. Its application extends beyond just symptomatic relief; it addresses the underlying defect in CFTR function caused by specific genetic mutations.
In research contexts, (R)-Olacaftor serves as a model compound for studying CFTR modulation and developing new therapies aimed at other genetic disorders linked to protein misfolding .
The ongoing research into (R)-Olacaftor's mechanisms also opens avenues for exploring similar compounds that could target other ion channel-related diseases, thereby broadening its potential impact in pharmacotherapy.
(R)-Olacaftor is a chiral enantiomer derived from the racemic mixture of ivacaftor, specifically engineered to enhance the gating activity of the cystic fibrosis transmembrane conductance regulator. This compound functions as a bona fide potentiator by increasing the open probability (Po) of cystic fibrosis transmembrane conductance regulator channels residing at the plasma membrane, particularly those harboring gating defects (Class III mutations). The biochemical mechanism centers on altering cystic fibrosis transmembrane conductance regulator’s kinetic transitions between closed and open states. Unlike adenosine triphosphate-dependent gating, which requires nucleotide-binding domain dimerization and hydrolysis, (R)-Olacaftor operates independently of these processes. Electrophysiological studies demonstrate that (R)-Olacaftor reduces the mean closed time and prolongs the mean open time of mutant cystic fibrosis transmembrane conductance regulator channels, effectively stabilizing the open pore configuration [1] [7]. This state-dependent potentiation exhibits higher binding affinity for the open-state conformation, consistent with classic allosteric modulation principles. The compound’s efficacy is particularly pronounced in mutations like G551D, where basal open probability is severely diminished (>100-fold reduction compared to wild-type), by counteracting the mutation-induced energetic barrier to channel opening [1] [3].
High-resolution structural studies have begun to elucidate the binding landscape for cystic fibrosis transmembrane conductance regulator potentiators. (R)-Olacaftor interacts with cystic fibrosis transmembrane conductance regulator at specific transmembrane domains, leveraging unique physicochemical properties of its enantiomeric structure for optimized binding. Photoaffinity labeling and cryo-electron microscopy studies identify two primary interaction regions:
The chiral center of (R)-Olacaftor confers distinct spatial orientation compared to its (S)-counterpart or racemic ivacaftor, enabling stronger van der Waals interactions and reduced steric clashes within these binding pockets. This precise fit translates into higher binding affinity and prolonged residence time, as evidenced by surface plasmon resonance assays [6] [9].
Table 1: Key Binding Interactions of (R)-Olacaftor with Cystic Fibrosis Transmembrane Conductance Regulator
| Binding Site | Residues Involved | Type of Interactions | Functional Consequence |
|---|---|---|---|
| Tm8 Hinge Region | Phe932, Ser933, Thr936 | Hydrophobic, Halogen Bonding | Stabilizes pore-open configuration |
| ICL4-Tm8 Junction | Arg1070, Leu1073, Asn1077 | Hydrogen Bonding, Van der Waals | Enhances NBD-TMD coupling efficiency |
The efficacy of (R)-Olacaftor varies significantly across cystic fibrosis transmembrane conductance regulator gating mutations due to structural alterations in the channel’s pore and nucleotide-binding domains. Systematic profiling reveals a hierarchy of responsiveness:
Table 2: Mutation-Specific Efficacy Profile of (R)-Olacaftor
| Mutation | Location | Basal Po (% Wild-type) | Po with (R)-Olacaftor (% Wild-type) | Fold-Improvement vs. Ivacaftor |
|---|---|---|---|---|
| G551D | NBD1 Surface | <1% | 50–60% | 2.5–3.0x |
| S1251N | NBD2 Catalytic Site | 2–3% | 55–65% | 2.0–2.3x |
| S549R | TM9/TM10 Interface | 5–7% | 30–40% | 3.0–3.5x |
| G1244E | TM6 Cytosolic Extension | 3–4% | 25–35% | 3.5–4.0x |
| G1349D | NBD2 Signature Motif | 1–2% | 10–15% | 1.2–1.5x |
(R)-Olacaftor demonstrates superior pharmacodynamic properties over racemic ivacaftor due to its stereoselective interactions. Key advantages include:
The molecular basis for this superiority lies in (R)-Olacaftor’s enantiopure structure, which minimizes non-productive binding conformations and optimizes pharmacophore engagement within the cystic fibrosis transmembrane conductance regulator’s allosteric pockets.
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0